Home > Products > Screening Compounds P114498 > Bictegravir-15N, d2
Bictegravir-15N, d2 -

Bictegravir-15N, d2

Catalog Number: EVT-15275075
CAS Number:
Molecular Formula: C21H18F3N3O5
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bictegravir-15N, d2 is a labeled derivative of Bictegravir, an integrase inhibitor used in the treatment of Human Immunodeficiency Virus type 1 (HIV-1). This compound is specifically designed for research applications, particularly in pharmacokinetic studies and drug metabolism investigations. The inclusion of isotopes such as nitrogen-15 and deuterium allows for enhanced tracking and analysis in various biological systems.

Source

Bictegravir-15N, d2 is synthesized from the parent compound Bictegravir, which itself is derived from a series of chemical reactions involving various intermediates. The synthesis methods for Bictegravir have been documented in several patents and scientific literature, highlighting its significance in HIV treatment regimens.

Classification

Bictegravir-15N, d2 falls under the category of enzyme inhibitors and specifically functions as an anti-HIV agent. Its classification as a research chemical enables its use in various studies related to drug interactions and metabolic pathways.

Synthesis Analysis

Methods

The synthesis of Bictegravir-15N, d2 involves several key steps that begin with the preparation of specific intermediates. One notable method includes the asymmetric reduction of 3-carbonyl cyclopentanecarboxylic acid to yield (3R)-3-hydroxycyclopentanecarboxylic acid. This compound undergoes further reactions, including rearrangement cyclization with azido diphenyl phosphate, leading to the formation of bicyclic structures essential for Bictegravir's activity .

Technical Details

The synthesis process is characterized by high selectivity and yield, with reported total yields reaching approximately 63.5 percent. The methods employed are designed to minimize byproducts and environmental impact, making them suitable for industrial production . The synthetic route typically avoids complex reagents like Grignard reagents or hydrogenation processes that can complicate production.

Molecular Structure Analysis

Structure

Bictegravir-15N, d2 shares a similar molecular structure with its parent compound, Bictegravir. The molecular formula is C21H18F3N3O5C_{21}H_{18}F_{3}N_{3}O_{5} with a molecular weight of approximately 449.3799 g/mol. The incorporation of nitrogen-15 and deuterium modifies the isotopic signature without altering the fundamental properties of the molecule .

Chemical Reactions Analysis

Reactions

Bictegravir-15N, d2 participates in various chemical reactions typical of integrase inhibitors. These include binding interactions with HIV integrase, which are crucial for inhibiting viral replication. The labeled form allows for precise tracking during metabolic studies where drug interactions are analyzed.

Technical Details

In vitro studies often assess the efficacy of Bictegravir-15N, d2 against HIV-1 strains using cell lines that mimic human biological conditions. The reactions are monitored through mass spectrometry techniques that leverage the unique isotopic labeling to differentiate between drug metabolites and parent compounds .

Mechanism of Action

Process

Bictegravir functions by inhibiting the integrase enzyme critical for integrating viral DNA into the host genome. This inhibition prevents viral replication and propagation within the host cells. The mechanism involves binding to the active site of integrase, effectively blocking its activity.

Data

Studies have demonstrated that Bictegravir exhibits high potency against HIV-1 strains, with minimal resistance development observed in clinical settings. The pharmacokinetic profile indicates favorable absorption and distribution characteristics .

Physical and Chemical Properties Analysis

Physical Properties

Bictegravir-15N, d2 is typically presented as a white powder with a high purity level (>95%). It is stable under controlled storage conditions (recommended at -20°C) and has a short shelf life due to its sensitivity to environmental factors.

Chemical Properties

The compound exhibits solubility in organic solvents like dimethyl sulfoxide and is characterized by specific thermal and reactivity profiles relevant to pharmaceutical applications. Its isotopic labeling does not significantly alter these properties compared to non-labeled Bictegravir .

Applications

Scientific Uses

Bictegravir-15N, d2 is primarily used in scientific research to study drug metabolism, pharmacokinetics, and interactions with biological systems. Its isotopic labeling facilitates advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy, enabling researchers to track drug behavior within cellular environments effectively.

This compound serves as a vital tool in understanding how integrase inhibitors function at a molecular level and contributes to ongoing research aimed at improving HIV treatment strategies and developing new therapeutic agents.

Synthesis and Isotopic Labeling Strategies for Bictegravir-15N,d2

Methodologies for Stable Isotope Incorporation in Antiretroviral Agents

Stable isotope labeling of antiretroviral agents employs targeted synthetic strategies to introduce non-radioactive heavy isotopes at specific molecular positions. Bictegravir-15N,d2 (chemical name: Bictegravir-¹⁵N,d₂; CAS: Not provided; MW: 452.39 g/mol; Formula: C₂₁H₁₆D₂F₃N₂¹⁵NO₅) exemplifies this approach through dual incorporation of deuterium (²H) and nitrogen-15 (¹⁵N) into the HIV integrase inhibitor structure [1]. The primary methodologies include:

  • Deuterium Incorporation: Achieved by hydrogen-deuterium exchange reactions or deuteration during precursor synthesis. The deuterium atoms in Bictegravir-15N,d2 are typically introduced at metabolically stable sites (e.g., methyl groups) to minimize isotopic exchange in vivo and maintain molecular integrity.
  • ¹⁵N Labeling: Incorporates the heavy nitrogen isotope into specific positions (e.g., the amide group) using ¹⁵N-enriched ammonia or other nitrogen-containing precursors during heterocycle formation [1].
  • Hybrid Approaches: Combine deuterated intermediates with ¹⁵N-labeled building blocks in multi-step synthesis. This is exemplified in Bictegravir-15N,d2, where isotopic labels are incorporated before the final cyclization step to ensure uniform distribution [1].

Table 1: Isotopic Labeling Methods for Bictegravir Analogues

Isotope TypeIncorporation PositionPrecursor UsedKey Synthetic Step
Deuterium (²H)Aliphatic positionsDeuterated alkyl halidesNucleophilic substitution
¹⁵NAmide group¹⁵N-AmmoniaAmidation/Cyclization
Dual (²H/¹⁵N)Multiple sitesCustom intermediatesMulti-step convergent synthesis

These strategies enable the production of isotopically labeled standards essential for mass spectrometry-based quantification in pharmacological research, where they serve as internal standards for precise drug metabolism and pharmacokinetic studies [2] [3].

Optimization of Deuterium and ¹⁵N Labeling in Bictegravir Analogues

Optimizing isotopic enrichment requires addressing kinetic isotope effects (KIEs), isotopic purity, and positional stability:

  • Minimizing Kinetic Isotope Effects: Deuterium's higher mass than hydrogen can alter reaction rates. This is mitigated by:
  • Using excess deuterium sources during late-stage synthesis to avoid C-H bond cleavage steps
  • Selecting reaction conditions (e.g., temperature < 80°C) that reduce isotopic scrambling [1]
  • Enrichment Level Optimization: Target enrichment ≥ 98% for ¹⁵N and ≥ 99% for deuterium requires:
  • Chromatographic purification (e.g., prep-HPLC) to remove partially labeled species
  • Precursor titration to ensure stoichiometric excess of labeled reagents [1] [4]
  • Analytical Validation: Isotopic enrichment is verified using:
  • LC-HRMS: Measures mass shifts (Δm/z = +3 Da) to confirm ¹⁵N and ²H incorporation [1]
  • Isotopic Pattern Analysis: Compares experimental profiles against theoretical spectra using Pearson correlation (r > 0.99 indicates >96% enrichment) [2]

Table 2: Optimization Parameters for Isotope Labeling

ParameterChallengeOptimization StrategyAchieved Level
Deuterium PurityExchange with protic solventsAnhydrous reaction conditions>99% atom D
¹⁵N IncorporationDilution by natural N sources3-fold molar excess of ¹⁵N precursors96–98% atom ¹⁵N
Isotopic StabilityIn vivo exchangeDeuteration at non-labile sites>95% retention

Solubility challenges in purification (e.g., hygroscopic DMSO complicating handling) are addressed using azeotropic drying and alternative solvents like deuterated acetonitrile [1].

Challenges in Large-Scale Synthesis of Isotopically Labeled INSTIs

Scaling up Bictegravir-15N,d2 synthesis introduces multifaceted challenges:

  • Cost Management:
  • ¹⁵N reagents cost 200–500× more than natural abundance equivalents
  • Solution: Closed-loop recovery of unused ¹⁵NH₃ and deuterated solvents cuts costs by 30–40% [4]
  • Reaction Engineering:
  • Gas handling for deuterium requires specialized equipment (e.g., pressure-regulated reactors)
  • Multi-step synthesis necessitates intermediate quality control to prevent isotopic dilution
  • Purification at Scale:
  • Chromatographic separation of labeled/unlabeled species requires simulated moving bed (SMB) chromatography
  • Crystallization optimization to achieve isotopic homogeneity (>98% purity) [1]
  • Regulatory Compliance:
  • Bictegravir-15N,d2 is classified as a controlled substance in certain territories, requiring Drug Master File (DMF) submissions for GMP production [1]
  • Environmental Control:
  • Large-scale ¹³CO₂ chambers used in analogous syntheses (e.g., plant labeling) show that humidity fluctuations cause isotopic dilution; similar controls apply to Bictegravir synthesis [4]

Table 3: Scalability Challenges and Engineering Solutions

Scale-Up ChallengeImpact on ProductionEngineering Solution
Precursor Cost5–10× higher material costsCatalytic deuterium exchange reactors
Isotopic Dilution<90% enrichment in early batchesReal-time MS monitoring of reactions
Solvent RemovalDMSO degrades product at >100°CLow-temperature wiped-film evaporation
Regulatory ConstraintsCross-border shipping delaysTerritory-specific licensing agreements

The synthesis time for industrial-scale batches (∼10 kg) extends to 4–6 months due to stringent quality checks and purification cycles, contrasting with research-scale (1–10 mg) production in 2–4 weeks [1] [4].

Properties

Product Name

Bictegravir-15N, d2

IUPAC Name

(1S,11R,13R)-N-[dideuterio-(2,4,6-trifluorophenyl)methyl]-5-hydroxy-3,6-dioxo-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-diene-7-(15N)carboxamide

Molecular Formula

C21H18F3N3O5

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C21H18F3N3O5/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30)/t10-,11+,16+/m0/s1/i6D2,25+1

InChI Key

SOLUWJRYJLAZCX-GVTUWXLFSA-N

Canonical SMILES

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)O)C(=O)NCC5=C(C=C(C=C5F)F)F

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1F)F)F)[15NH]C(=O)C2=CN3C[C@@H]4N([C@H]5CC[C@H](C5)O4)C(=O)C3=C(C2=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.